2-Thiouridine
CAS No.: 20235-78-3
VCID: VC0016713
Molecular Formula: C9H12N2O5S
Molecular Weight: 260.27 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Thiouridine is a modified uridine nucleoside featuring a sulfur atom at the C-2 position instead of an oxygen atom . It is also known as s2U and 1-β-D-ribofuranosyl-2-thiouracil . This modification is found notably in transfer RNA (tRNA), where it plays a crucial role in stabilizing the anticodon structure, enhancing ribosome binding, and maintaining the reading frame during translation . Specifically, hypermodified 2-thiouridine derivatives are present at the wobble position 34 in tRNAs specific for Lys, Glu, and Gln in various organisms . In addition to its role in tRNA, 2-thiouridine has demonstrated broad-spectrum antiviral activity as a nucleoside analog . It inhibits RNA synthesis by targeting viral RNA-dependent RNA polymerase, which reduces viral RNA replication . Beyond its biological functions, 2-thiouridine has implications for understanding the origins of life . It can be synthesized under prebiotic conditions, with 2′-deoxy-2-thiouridine potentially acting as a deoxyribosylating agent in the abiotic or proto-enzyme-catalyzed pathways to DNA . Furthermore, 2-thiouridine-5'-triphosphate (2-Thio-UTP), a derivative of 2-thiouridine, can be used as a substrate for several DNA polymerases and can substitute for UTP . RNAs prepared from 2-Thio-UTP are less immunogenic compared to unmodified RNA, showing reduced activation of various immune response factors . Another similar compound is 2′-Deoxy-2-thiouridine, which is produced by photoreduction of 2,2′-anhydro-2-thiouridine, which is in turn formed by phosphorylation of 2-thiouridine—an intermediate of prebiotic RNA synthesis . |
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CAS No. | 20235-78-3 |
Product Name | 2-Thiouridine |
Molecular Formula | C9H12N2O5S |
Molecular Weight | 260.27 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
Standard InChI | InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 |
Standard InChIKey | GJTBSTBJLVYKAU-XVFCMESISA-N |
SMILES | C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 1-β-D-Ribofuranosyl-2-thiouracil; |
Reference | Xu et el. A prebiotically plausible synthesis of pyrimidine beta-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, doi: 10.1038/nchem.2664, published online 21 November 2016 Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019 |
PubChem Compound | 3036443 |
Last Modified | Sep 14 2023 |
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